molecular formula C52H104O4S2Sn B12687549 Dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate CAS No. 65301-38-4

Dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate

Cat. No.: B12687549
CAS No.: 65301-38-4
M. Wt: 976.2 g/mol
InChI Key: RCSXDSFZCXFKPY-UHFFFAOYSA-L
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Description

Dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate is a complex organotin compound with the molecular formula C52H104O4S2Sn and a molecular weight of 976.211 g/mol . This compound is known for its unique structure, which includes a stannane (tin) center bonded to various organic groups, making it a subject of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate typically involves the reaction of dodecyl thioglycolate with dibutyltin oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and quality. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various organotin derivatives, sulfoxides, sulfones, and substituted stannanes .

Scientific Research Applications

Dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell walls, leading to cell lysis and death. In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate is unique due to its long dodecyl chains, which provide enhanced hydrophobicity and stability compared to similar compounds. This makes it particularly useful in applications requiring long-lasting and stable organotin compounds .

Properties

CAS No.

65301-38-4

Molecular Formula

C52H104O4S2Sn

Molecular Weight

976.2 g/mol

IUPAC Name

dodecyl 2-[(2-dodecoxy-2-oxoethyl)sulfanyl-didodecylstannyl]sulfanylacetate

InChI

InChI=1S/2C14H28O2S.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*17H,2-13H2,1H3;2*1,3-12H2,2H3;/q;;;;+2/p-2

InChI Key

RCSXDSFZCXFKPY-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCC

Origin of Product

United States

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